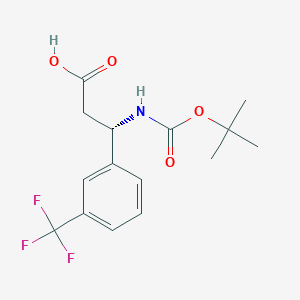

Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid

Description

BenchChem offers high-quality Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKLBXIBSSZUID-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426706 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-78-5 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid

Executive Summary

Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid is a non-canonical, chiral amino acid derivative of significant value to the pharmaceutical and life sciences industries.[1] Its structure, which incorporates a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethylphenyl moiety, makes it a strategic building block in the synthesis of advanced therapeutic agents. The Boc group provides stability and facilitates controlled peptide synthesis, while the trifluoromethyl (CF₃) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the core physical properties of this compound, details the rigorous analytical protocols for its characterization, and explains the scientific rationale behind these methodologies, offering a critical resource for researchers, chemists, and drug development professionals.

Core Physicochemical Data

A precise and reproducible physicochemical profile is the foundation of successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. The essential properties of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid are summarized below.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | Mass Spectrometry, Elemental Analysis |

| Molecular Weight | 333.30 g/mol | Mass Spectrometry[2][3][4] |

| CAS Number | 500770-78-5 | Chemical Abstract Service Registry[3] |

| Appearance | White to off-white crystalline powder | Visual Inspection[2] |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC)[3] |

| Melting Point | 78-84 °C (for the (R)-enantiomer) | Differential Scanning Calorimetry (DSC)[2] |

| Optical Rotation | [α]D25 ≈ -30 ± 2º (c=1 in EtOH) | Polarimetry (inferred from (R)-enantiomer)[2] |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water. | Empirical Solubility Testing |

Note on Melting Point and Optical Rotation: Data for the (S)-enantiomer is not explicitly available in public literature; however, enantiomers possess identical melting points. The optical rotation is expected to be equal in magnitude and opposite in sign to its (R)-enantiomer counterpart.[2]

Structural and Purity Characterization Protocols

The validation of a compound's identity and purity is a non-negotiable aspect of scientific research and pharmaceutical manufacturing. The following protocols represent a self-validating system for the comprehensive characterization of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of organic molecules like the topic compound. Its efficacy stems from the differential partitioning of the analyte and any potential impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethylphenyl and Boc groups confer significant hydrophobicity, leading to strong retention and excellent separation from more polar or less hydrophobic impurities. The use of trifluoroacetic acid (TFA) in the mobile phase ensures the carboxylic acid is protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas both solutions for 15 minutes.

-

Sample Preparation: Accurately weigh and dissolve the compound in methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Instrument Configuration:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 254 nm.

-

Column Temperature: 30 °C.

-

-

Gradient Elution:

-

0-20 min: 10% to 90% Mobile Phase B.

-

20-25 min: Hold at 90% Mobile Phase B.

-

25-26 min: 90% to 10% Mobile Phase B.

-

26-30 min: Hold at 10% Mobile Phase B for column re-equilibration.

-

-

Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.

Workflow Diagram:

Caption: RP-HPLC workflow for purity assessment.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC provides a highly accurate and reproducible melting point, a critical indicator of crystalline purity. Unlike traditional methods, DSC measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting transition. The sharpness of this peak is directly correlated with purity; impurities typically cause melting point depression and peak broadening. This technique is authoritative for establishing a key physical specification for the compound.

Step-by-Step Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of the compound in a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the primary endothermic event.

Workflow Diagram:

Caption: DSC workflow for melting point determination.

Structural Verification by NMR and IR Spectroscopy

Expertise & Rationale: While chromatography confirms purity, spectroscopy confirms identity. Nuclear Magnetic Resonance (NMR) provides an atomic-level map of the molecule's carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies its functional groups. Together, they provide an unambiguous structural fingerprint.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

δ 7.4-7.6 (m, 4H): Aromatic protons of the trifluoromethyl-phenyl ring.

-

δ 5.5 (br d, 1H): N-H proton of the Boc-carbamate.

-

δ 5.1 (m, 1H): Chiral proton (-CH-).

-

δ 2.9 (m, 2H): Methylene protons (-CH₂-).

-

δ 1.45 (s, 9H): Nine equivalent protons of the tert-butyl group.

-

δ >10 (br s, 1H): Carboxylic acid proton (may be broad or exchange with D₂O).

-

-

IR Spectroscopy (ATR): The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.

-

3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

-

~1710 cm⁻¹ (strong, sharp): Overlapping C=O stretches from both the carboxylic acid and the Boc-carbamate.

-

~1520 cm⁻¹ (strong): N-H bend of the carbamate.

-

~1300-1100 cm⁻¹ (very strong, multiple bands): Symmetric and asymmetric C-F stretches of the CF₃ group.

-

Conclusion

The robust characterization of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid through the integrated use of chromatography, thermal analysis, and spectroscopy provides the necessary assurance of its quality and identity. The protocols and data presented herein establish a benchmark for researchers and developers, ensuring the reliability of this critical building block in the synthesis of next-generation pharmaceuticals. A thorough understanding of these physical properties is not merely academic; it is a prerequisite for reproducible science and scalable chemical manufacturing.

References

-

Chem-Impex International. Boc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid.[Link]

-

Chem-Impex International. Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid.[Link]

Sources

An In-depth Technical Guide to the Synthesis of Boc-Protected Trifluoromethyl-Phenylalanine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern pharmaceutical design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the core synthetic strategies for preparing Boc-protected trifluoromethyl-phenylalanine derivatives, invaluable building blocks in peptide synthesis and drug discovery.

Strategic Approaches to Trifluoromethylation

The synthesis of Boc-protected trifluoromethyl-phenylalanine derivatives can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the desired substitution pattern (meta, para, or ortho), the availability of starting materials, and the stereochemical requirements of the final product.

-

Electrophilic Trifluoromethylation: This approach involves the introduction of a "CF₃⁺" equivalent to an electron-rich precursor, such as a Boc-protected phenylalanine derivative. This method is particularly useful for the late-stage functionalization of complex molecules.

-

Nucleophilic Trifluoromethylation: In this strategy, a "CF₃⁻" equivalent is reacted with an electrophilic precursor, such as a keto-ester or an imine derived from phenylalanine. This is a powerful method for constructing the trifluoromethylated carbon center.

-

Use of Trifluoromethylated Building Blocks: This convergent approach utilizes commercially available or readily synthesized trifluoromethylated aromatic compounds, which are then elaborated to introduce the amino acid functionality.

The following diagram illustrates the conceptual workflow for these synthetic strategies.

Caption: Overview of synthetic strategies for Boc-CF3-Phe-OH.

Electrophilic Trifluoromethylation in Detail

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group. Reagents such as Umemoto's and Togni's reagents are now commercially available and offer a range of reactivities.

The Mechanism of Umemoto's Reagents

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts. Their reactivity stems from the electrophilic nature of the sulfur-bound trifluoromethyl group. The reaction proceeds via a nucleophilic attack of the electron-rich substrate on the trifluoromethyl group, leading to the transfer of "CF₃⁺".

Caption: Mechanism of electrophilic trifluoromethylation.

Experimental Protocol: Electrophilic Trifluoromethylation of Boc-L-phenylalanine

This protocol is a representative example of an electrophilic trifluoromethylation reaction.

Materials:

-

Boc-L-phenylalanine

-

Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (2.2 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of Umemoto's reagent (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Boc-trifluoromethyl-L-phenylalanine.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a classic and reliable method for introducing the CF₃ group. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for this purpose, typically in the presence of a fluoride source.

The Role of the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent, in the presence of a catalytic amount of a fluoride source (e.g., TBAF), generates a transient trifluoromethyl anion ("CF₃⁻"). This potent nucleophile readily adds to electrophiles like ketones and imines.

Caption: Nucleophilic trifluoromethylation workflow.

Asymmetric Synthesis via Chiral Auxiliary

For the synthesis of enantiomerically pure trifluoromethyl-phenylalanine derivatives, a chiral auxiliary can be employed to direct the stereochemical outcome of the nucleophilic addition. The use of a pseudoephedrine-derived chiral auxiliary is a well-established method.[1]

Experimental Protocol: Asymmetric Nucleophilic Trifluoromethylation

This protocol outlines a diastereoselective nucleophilic trifluoromethylation using a chiral auxiliary.

Materials:

-

(1R,2S)-(-)-Pseudoephedrine

-

Phenylacetyl chloride

-

n-Butyllithium in hexanes

-

Trifluoroacetic anhydride

-

Ruppert-Prakash reagent (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF) in THF

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Chiral Auxiliary-Substrate Conjugate: React (1R,2S)-(-)-pseudoephedrine with phenylacetyl chloride to form the corresponding amide.

-

Enolate Formation: Treat the amide with n-butyllithium in THF at -78 °C to generate the corresponding enolate.

-

Trifluoroacetylation: React the enolate with trifluoroacetic anhydride to form the trifluoromethyl ketone.

-

Nucleophilic Trifluoromethylation: To a solution of the trifluoromethyl ketone in THF at -78 °C, add the Ruppert-Prakash reagent followed by a catalytic amount of TBAF.

-

Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Cleave the chiral auxiliary under acidic or basic conditions.

-

Boc Protection: Protect the resulting amino acid with Boc₂O in a mixture of dioxane and water with a base like sodium bicarbonate.[2]

-

Purification: Purify the final product by column chromatography or recrystallization.

Synthesis from Trifluoromethylated Building Blocks

A highly efficient and often scalable approach involves the use of pre-functionalized trifluoromethylated aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are instrumental in this strategy.[3]

Negishi Cross-Coupling Strategy

The Negishi cross-coupling reaction between an organozinc reagent derived from a protected alanine and a trifluoromethyl-substituted aryl halide is a powerful method for forming the key C-C bond.

Experimental Protocol: Negishi Coupling for Boc-4-(Trifluoromethyl)-L-phenylalanine

Materials:

-

Boc-β-iodo-L-alanine methyl ester

-

Zinc dust

-

1,2-Dibromoethane

-

4-Iodo-benzotrifluoride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Activation of Zinc: Activate zinc dust by washing with HCl, water, ethanol, and ether, then drying under vacuum.

-

Formation of the Organozinc Reagent: To a suspension of activated zinc in anhydrous DMF, add 1,2-dibromoethane. After the exotherm subsides, add a solution of Boc-β-iodo-L-alanine methyl ester in DMF.

-

Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 4-iodo-benzotrifluoride, Pd₂(dba)₃, and SPhos. Heat the reaction mixture at 60 °C for 4 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Saponification: Dissolve the crude ester in a mixture of methanol and water, and add LiOH. Stir at room temperature until the reaction is complete.

-

Purification: Acidify the reaction mixture and extract with ethyl acetate. Purify the crude product by column chromatography or recrystallization to yield Boc-4-(trifluoromethyl)-L-phenylalanine.

Data Presentation

The following table summarizes typical analytical data for Boc-4-(trifluoromethyl)-L-phenylalanine.

| Parameter | Typical Value | Method of Determination |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | Mass Spectrometry |

| Molecular Weight | 333.30 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 5.05 (br s, 1H), 4.65 (m, 1H), 3.25 (m, 2H), 1.42 (s, 9H) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 155.2, 140.5, 130.0, 125.5 (q, J = 3.8 Hz), 124.0 (q, J = 272 Hz), 80.5, 54.0, 38.0, 28.3 | ¹³C NMR Spectroscopy |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 | ¹⁹F NMR Spectroscopy[4] |

| Melting Point | 135-138 °C | Melting Point Apparatus |

| Optical Rotation | [α]²⁰D +15.0 to +19.0° (c=1, MeOH) | Polarimetry |

| Purity (HPLC) | >98% | HPLC[5] |

Purification and Characterization

The purification of Boc-protected trifluoromethyl-phenylalanine derivatives is crucial to ensure their suitability for subsequent applications.

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds on a laboratory scale. A gradient of ethyl acetate in hexanes is typically used as the eluent.[6]

-

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard protocol.[7]

-

Crystallization: If the product is a solid, crystallization can be an effective and scalable purification method.[5]

Characterization of the final product is typically performed using a combination of techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Melting Point and Optical Rotation: These physical constants are important indicators of purity and stereochemical integrity.

Conclusion

The synthesis of Boc-protected trifluoromethyl-phenylalanine derivatives is a well-established field with a variety of robust and reliable methods. The choice of synthetic strategy depends on factors such as the desired substitution pattern, stereochemical requirements, and scalability. By understanding the underlying principles of electrophilic, nucleophilic, and building block approaches, researchers can effectively access these valuable compounds for their drug discovery and development programs.

References

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Beilstein J. Org. Chem. 2017, 13, 1853–1861. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorg. Med. Chem. 2016, 24 (20), 4871–4874. [Link]

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

2D ¹⁹F–¹³C correlation spectra of t-Boc-4-¹⁹F-Phe, measured under... ResearchGate. [Link]

-

Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... ResearchGate. [Link]

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]

-

Experimental Procedure: - The Royal Society of Chemistry. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines. PubMed. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]

-

Synthesis of Fluorinated Amino Acids. Request PDF. [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PMC. [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

-

N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. [Link]

-

Scholars Research Library - Der Pharma Chemica. [Link]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

Sources

- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analysis of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid

Introduction: The Quintessential Building Block for Modern Drug Discovery

In the landscape of pharmaceutical development and medicinal chemistry, the rational design of drug candidates hinges on the use of precisely engineered molecular building blocks. Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid is a quintessential example of such a scaffold. As a non-proteinogenic β-amino acid, its structure is rich with features tailored for enhancing pharmacological properties. The tert-butyloxycarbonyl (Boc) group offers a robust and selectively cleavable protecting group essential for controlled peptide synthesis.[1] The chiral center dictates the molecule's three-dimensional orientation, which is critical for specific interactions with biological targets like enzymes and receptors.[2] Furthermore, the trifluoromethyl (CF₃) group, a bioisostere of the methyl group, can significantly improve metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after moiety in drug design.[3][4]

Given its strategic importance, a comprehensive and unambiguous structural characterization of this molecule is not merely an academic exercise; it is a prerequisite for its effective use in drug development. A failure to fully elucidate its structure—from basic connectivity to absolute stereochemistry and conformational dynamics—can lead to inconsistent biological data, failed syntheses, and wasted resources. This guide provides researchers, scientists, and drug development professionals with an in-depth, multi-technique approach to the complete structural analysis of this vital compound, emphasizing not just the "how" but the strategic "why" behind each analytical choice.

Molecular Overview

A foundational step in any structural analysis is the confirmation of the molecule's basic physical and chemical properties. These data serve as the initial checkpoint against which all subsequent analytical results are compared.

| Property | Value | Source |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid | N/A |

| Synonyms | (S)-Boc-3-(trifluoromethyl)-β-Phe-OH | [5] |

| CAS Number | 500770-78-5 | [5] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [5] |

| Molecular Weight | 333.31 g/mol | [3][5] |

| Appearance | White to off-white powder/solid | [3] |

| Purity | ≥95% (Typically ≥99% by HPLC) | [3][5] |

| Storage Conditions | 0-8°C | [3][6] |

Part 1: Primary Structure & Connectivity Verification

The first phase of analysis confirms that the molecule has the correct atomic composition and that the atoms are connected in the predicted sequence. This is the bedrock of the entire structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of small molecule structural analysis because it provides a detailed map of the carbon-hydrogen framework and reports on the chemical environment of magnetically active nuclei. For this specific molecule, a suite of 1D NMR experiments is indispensable:

-

¹H NMR: Confirms the presence and connectivity of all proton-bearing fragments. The integration values verify proton counts, while coupling constants (J-values) reveal through-bond relationships between neighboring protons.

-

¹³C NMR: Provides a count of unique carbon environments, confirming the full carbon backbone, including the carbonyls and the CF₃ group.

-

¹⁹F NMR: Serves as an unambiguous indicator of the trifluoromethyl group. A single sharp signal is expected, and its chemical shift provides information about the electronic environment of the phenyl ring.

Step-by-Step Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons (e.g., -NH and -OH).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity. Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Expected Signals: Look for a characteristic singlet around 1.4 ppm (9H, Boc group), multiplets for the aliphatic -CH₂- and -CH- protons, aromatic signals between 7.4-7.8 ppm, and exchangeable protons for the amide (-NH) and carboxylic acid (-OH).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Expected Signals: Expect signals for the Boc methyls (~28 ppm) and quaternary carbon (~80 ppm), aliphatic carbons, aromatic carbons (some of which may show splitting due to coupling with fluorine), and two carbonyl carbons (Boc and carboxylic acid). The CF₃ carbon will appear as a characteristic quartet.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This is a quick and highly sensitive experiment.

-

Expected Signal: A sharp singlet around -63 ppm is characteristic of a benzotrifluoride moiety.

-

-

Data Processing & Interpretation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign all peaks by correlating the ¹H, ¹³C, and ¹⁹F spectra, using 2D NMR techniques (e.g., COSY, HSQC) if necessary for complex regions.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While NMR maps the structure, HRMS provides an exact molecular formula, acting as a powerful validation tool. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and susceptibility to protonation or deprotonation. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.

Step-by-Step Experimental Protocol for ESI-HRMS:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

Positive Mode [M+H]⁺: Expected m/z = 334.1260.

-

Negative Mode [M-H]⁻: Expected m/z = 332.1108.

-

Sodium Adduct [M+Na]⁺: Also commonly observed, expected m/z = 356.1080.

-

-

Data Analysis: Compare the experimentally measured m/z value to the theoretical value calculated for the expected formula (C₁₅H₁₈F₃NO₄). A mass error of <5 ppm provides high confidence in the assigned formula. Analyze fragmentation patterns (MS/MS) to further confirm the structure, looking for characteristic losses such as the Boc group (loss of 100 Da) or the carboxylic acid group (loss of 45 Da).

Part 2: Stereochemical Integrity

Confirming connectivity is only half the battle. The biological function of this molecule is intrinsically tied to its (S)-configuration. Therefore, verifying the absolute stereochemistry and enantiomeric purity is a critical, non-negotiable step.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a chiral compound.[7] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For N-Boc protected amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often highly effective.[8] The goal is to develop a method that provides baseline separation of the (S) and (R) enantiomers.

Step-by-Step Protocol for Chiral HPLC Method Development:

-

Column Selection: Screen several chiral columns. Good starting points include columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) and teicoplanin-based columns (e.g., Chirobiotic™ T).[8][9]

-

Mobile Phase Screening:

-

Begin with a simple mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol for normal-phase chromatography.

-

Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) to ensure the carboxylic acid is protonated and to improve peak shape.

-

Systematically vary the ratio of the polar modifier (alcohol) to the non-polar solvent to optimize the separation factor (α) and resolution (Rs).

-

-

Analysis of the Target Compound:

-

Inject a solution of the racemic standard (a 50:50 mixture of the S and R enantiomers) to establish the retention times for both peaks.

-

Inject the Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid sample under the optimized conditions.

-

-

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. For a highly pure sample, only one major peak corresponding to the (S)-enantiomer should be observed.

X-ray Crystallography

Expertise & Rationale: X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[10] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map of the molecule. When anomalous dispersion is used (often requiring a heavy atom or using specific X-ray wavelengths), the absolute configuration can be determined unambiguously.[11]

Workflow for Single-Crystal X-ray Crystallography:

-

Crystallization (The Critical Hurdle):

-

This is often the most challenging step. The goal is to slowly precipitate the molecule from a supersaturated solution to form a well-ordered, single crystal of sufficient size (>20 µm).[11]

-

Screen various crystallization techniques: slow evaporation, vapor diffusion (hanging or sitting drop), and solvent layering.

-

Experiment with a wide range of solvents and solvent combinations (e.g., ethyl acetate/hexane, methanol/water, acetone).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic positions and thermal parameters against the experimental data.

-

-

Determination of Absolute Configuration:

-

Calculate the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides strong statistical evidence for the assigned absolute configuration.

-

Part 3: Conformational Landscape

Molecules are not static entities; they are dynamic, flexible structures that exist as an ensemble of low-energy conformations.[12] Understanding this conformational landscape is crucial for predicting how the molecule will bind to its biological target.

Expertise & Rationale: Computational chemistry, particularly methods rooted in quantum mechanics, provides invaluable insight into the preferred shapes and relative energies of a molecule's conformers.[13] By performing a systematic conformational search, we can identify the most stable structures in the gas phase or in solution. This theoretical data can then be used to rationalize or predict experimental results from NMR or vibrational circular dichroism (VCD).

Workflow for Computational Conformational Analysis:

-

Initial Conformer Generation: Use a molecular mechanics-based method (e.g., a Monte Carlo or systematic dihedral angle search) to rapidly generate a large number of possible conformations.

-

Geometry Optimization and Energy Minimization:

-

Optimize the geometry of each generated conformer using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

This step refines the structures and calculates their relative energies.

-

-

Identification of Low-Energy Conformers: Cluster the optimized structures and identify the unique conformers that lie within a reasonable energy window (e.g., 0-3 kcal/mol) of the global minimum. These are the conformations most likely to be populated at room temperature.

-

Property Calculation and Correlation (Self-Validation):

-

For the low-energy conformers, calculate spectroscopic properties such as NMR chemical shifts or VCD spectra.

-

Compare the Boltzmann-averaged calculated spectrum with the experimental spectrum. A strong correlation validates both the experimental assignments and the computational model, providing a high-fidelity picture of the molecule's structure and behavior.

-

Integrated Structural Analysis Workflow

A truly robust structural characterization does not rely on a single technique but rather on the synergy between multiple orthogonal methods. The data from one experiment should validate and be validated by others, creating a self-consistent and irrefutable structural assignment.

Caption: Integrated workflow for the structural elucidation of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid.

This workflow illustrates the logical progression and, more importantly, the interconnectedness of the analytical techniques. The solid lines represent the primary contribution of each technique to the final structural report. The dashed lines represent the critical cross-validation steps where data from one technique is used to confirm or interpret results from another, forming a self-consistent analytical system. For example, the crystal structure from X-ray analysis provides an experimental "ground truth" geometry to validate the results of computational modeling, while the computational model, in turn, can help in the definitive assignment of complex NMR signals.

Conclusion

The structural analysis of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid is a multi-faceted endeavor that requires a carefully planned and integrated analytical strategy. A superficial analysis is insufficient for a molecule destined for the rigorous environment of pharmaceutical development. By systematically combining the power of NMR and mass spectrometry to define connectivity, chiral chromatography and X-ray crystallography to establish stereochemical integrity, and computational modeling to explore the conformational landscape, researchers can build a complete, accurate, and reliable picture of the molecule. This comprehensive approach ensures that this valuable building block can be used with the highest degree of confidence, paving the way for the successful development of next-generation therapeutics.

References

-

A-Star Research Chemicals. Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid. [Link]

-

AA Blocks. N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid. [Link]

-

J&K Scientific. Boc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid. [Link]

-

Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422. [Link]

-

Pysh, E. S., & Toniolo, C. (1972). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734490, (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

Hudlicky, T., & Reed, J. W. (2009). Synthesis of Boc-protected bicycloproline. PMC. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Ilisz, I., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. ResearchGate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Al-Majd, R. M., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. [Link]

-

Drake, E. J., & Drake, L. R. (2011). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

-

Van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 12. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethyl-Substituted β-Amino Acids

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position due to its profound impact on a compound's physicochemical and biological properties. When combined with the β-amino acid scaffold—a structural motif prevalent in natural products and a key building block for peptidomimetics—a class of compounds with exceptional potential emerges. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethyl-substituted β-amino acids, offering field-proven insights for professionals in drug discovery and chemical research. We will explore the causal relationships behind synthetic choices, detail key experimental protocols, and survey the impact of these unique building blocks on pharmacology.

Introduction: The Strategic Alliance of Trifluoromethyl Groups and β-Amino Acids

The trifluoromethyl group is far more than a simple methyl bioisostere. Its potent electron-withdrawing nature, high lipophilicity (Hansch π parameter of +0.88), and exceptional metabolic stability, owing to the strength of the C-F bond, make it a powerful tool for molecular design.[1] When appended to a molecule, the CF3 group can dramatically enhance membrane permeability, modulate pKa, increase binding affinity, and block metabolic degradation pathways.[1][2]

Concurrently, β-amino acids are of significant interest due to their ability to form stable, well-defined secondary structures in peptides (β-peptides) and their presence in numerous biologically active compounds.[3][4] Unlike their α-amino acid counterparts, β-peptides are often resistant to proteolytic degradation, making them attractive candidates for therapeutic development.[4]

The convergence of these two privileged structural motifs—the CF3 group and the β-amino acid backbone—creates a synergistic pairing. The resulting trifluoromethyl-substituted β-amino acids are valuable building blocks for creating novel pharmaceuticals with enhanced potency, stability, and pharmacokinetic profiles.[5][6] This guide traces the historical journey from their initial synthesis to their current status as sophisticated tools in drug discovery.

Pioneering Syntheses: Early Forays and Foundational Methodologies

The synthesis of β-trifluoromethyl β-amino acids presented a significant challenge to early organic chemists. The primary hurdles included the controlled introduction of the CF3 group and the stereoselective formation of the C-C and C-N bonds. Early and foundational approaches often relied on classical name reactions adapted for fluorinated substrates.

The Imino-Reformatsky Reaction: A Classic C-C Bond Formation

One of the most powerful and enduring methods for constructing the β-amino acid backbone is the Reformatsky reaction. This reaction involves the addition of an organozinc enolate, typically derived from an α-halo ester, to an electrophile. In the context of β-amino acid synthesis, the electrophile is an imine.

The application of this reaction to trifluoromethylated imines or their surrogates marked a significant step forward.[7] The core principle involves generating a zinc enolate from a reagent like ethyl bromoacetate, which then attacks the electrophilic carbon of a CF3-substituted imine. The challenge often lies in the stability and handling of the trifluoromethyl imines themselves. To circumvent this, stable surrogates such as N-tert-butanesulfinyl hemiaminals have been developed, which react with the Reformatsky reagent in good yields and with high diastereoselectivity.[8][9][10]

The choice of a chiral auxiliary, such as (R)-phenylglycinol to form a chiral 2-trifluoromethyl-1,3-oxazolidine, provides a pathway to asymmetric synthesis, controlling the stereochemistry of the newly formed centers.[7][11][12]

Caption: Generalized workflow of the imino-Reformatsky reaction for β-CF3-β-amino acid synthesis.

The Mannich-Type Reaction: A Three-Component Approach

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[13] This reaction has been effectively adapted for the synthesis of trifluoromethylated β-amino acids and their derivatives.[7][14]

In a typical modern protocol, a pre-formed enolate (e.g., a silyl enol ether) reacts with a chiral trifluoromethyl iminium ion generated in situ. The iminium ion is often produced from a more stable precursor, like a 2-trifluoromethyl-1,3-oxazolidine, upon activation with a Lewis acid (e.g., BF3·Et2O).[7] This approach has proven highly effective, often affording higher diastereoselectivity than the corresponding Reformatsky reaction (diastereomeric ratios up to 96:4 have been reported).[11][12] The success of the Mannich-type reaction is rooted in the formation of a well-defined iminium intermediate, which provides a clearer stereochemical environment for the nucleophilic attack compared to the metal-coordinated transition states of the Reformatsky reaction.

The Evolution to Asymmetric Synthesis

While early methods provided access to racemic or diastereomeric mixtures of trifluoromethyl-substituted β-amino acids, the demands of pharmaceutical development necessitated enantiomerically pure compounds. This drove the development of sophisticated asymmetric syntheses.

Chiral Auxiliaries and Substrate Control

The use of chiral auxiliaries, covalently bonded to the substrate to direct the stereochemical outcome of a reaction, was a foundational strategy. As mentioned, auxiliaries like (R)-phenylglycinol[7][12] and N-tert-butanesulfinyl groups[8][9] have been instrumental. The sulfinyl group is particularly advantageous as it is highly effective at inducing stereoselectivity and can be cleaved under mild conditions, preserving the integrity of the final product.

Catalytic Asymmetric Methods

The field has increasingly moved towards more elegant and atom-economical catalytic asymmetric methods. These strategies avoid the need to install and remove a chiral auxiliary for each molecule.

-

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α,β-dehydro-β-(trifluoromethyl)-amino acid precursors is a powerful route.[5][15][16] This method involves the use of chiral transition metal catalysts (often rhodium or iridium-based) with chiral phosphine ligands to deliver hydrogen across the double bond with high enantioselectivity. However, the synthesis of the required tetrasubstituted alkene precursors can be challenging, and the geometry (E/Z) of the alkene dictates the relative configuration of the final product, which can be a limitation.[5][15]

-

Organocatalysis and Biocatalysis: More recently, organocatalytic and biocatalytic approaches have emerged. For instance, enantioselective Strecker reactions using organocatalysts can produce α-quaternary α-trifluoromethyl amino acids.[17] Biocatalytic methods, using engineered enzymes, offer a sustainable and highly selective route to chiral α-trifluoromethyl amines and their derivatives, which can be further elaborated into β-amino alcohols and other valuable building blocks.[17][18]

Caption: The logical evolution of synthetic strategies for trifluoromethylated β-amino acids.

Physicochemical Properties and Applications in Drug Discovery

The incorporation of a CF3 group at the β-position of an amino acid has profound and predictable effects on its properties, which can be leveraged in drug design.

| Property | Effect of β-Trifluoromethylation | Rationale & Impact in Drug Design |

| Lipophilicity (LogP) | Increased | The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve oral bioavailability.[1][2] |

| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), leading to a longer drug half-life.[1][2] |

| Acidity (pKa) | Lowered pKa of nearby protons (e.g., amine) | The strong electron-withdrawing inductive effect of the CF3 group increases the acidity of adjacent functional groups, which can alter drug-receptor interactions and solubility.[19] |

| Conformation | Induces specific backbone conformations | The bulky and stereoelectronically demanding CF3 group can restrict bond rotation, locking peptides into bioactive conformations and potentially increasing binding affinity.[5][6] |

These modified properties have led to the inclusion of trifluoromethyl-substituted β-amino acid motifs in a range of biologically active compounds, including enzyme inhibitors and central nervous system agents. For example, they have been incorporated into peptidomimetics designed to inhibit matrix metalloproteinases (MMPs) and have been explored as components of β-amyloid self-assembly inhibitors for potential Alzheimer's disease therapies.[8][20]

Key Experimental Protocol: Asymmetric Mannich-Type Synthesis

This protocol is a representative example of a modern, stereoselective synthesis of a protected β-trifluoromethyl-β-amino ketone, a versatile intermediate that can be converted to the corresponding amino acid. The method is adapted from literature procedures involving the reaction of a silyl enol ether with a chiral iminium ion precursor.[7]

Objective: To synthesize an enantiomerically enriched N-protected β-trifluoromethyl-β-amino ketone.

Materials:

-

2-Trifluoromethyl-1,3-oxazolidine derived from (R)-phenylglycinol (1.0 equiv)

-

Trimethylsilyl enol ether of acetophenone (1.2 equiv)

-

Boron trifluoride diethyl etherate (BF3·Et2O) (1.1 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the chiral 2-trifluoromethyl-1,3-oxazolidine (1.0 equiv) and anhydrous CH2Cl2.

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Slowly add the trimethylsilyl enol ether (1.2 equiv) to the cooled solution via syringe.

-

Add BF3·Et2O (1.1 equiv) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly. Causality Insight: The Lewis acid BF3·Et2O is crucial for promoting the ring-opening of the oxazolidine to form the reactive chiral iminium ion intermediate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Self-Validation: The washing steps are critical to remove the Lewis acid and aqueous impurities, ensuring the purity of the crude product.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone. The diastereomeric ratio can be determined by 1H or 19F NMR spectroscopy.

Conclusion and Future Outlook

The journey of trifluoromethyl-substituted β-amino acids from synthetic curiosities to high-value building blocks for drug discovery is a testament to the power of synthetic innovation. The development of robust diastereoselective and enantioselective methodologies, such as asymmetric Reformatsky, Mannich, and hydrogenation reactions, has made these compounds readily accessible.[7][8][15] The unique physicochemical properties imparted by the CF3 group—enhanced stability, lipophilicity, and conformational control—ensure their continued relevance in medicinal chemistry.[1][5]

Future research will likely focus on developing even more efficient and sustainable synthetic routes, including novel photoredox[14][21] and biocatalytic methods.[17][18] Furthermore, the exploration of these building blocks in new therapeutic areas and their incorporation into novel molecular architectures, such as macrocyclic peptides[6], will undoubtedly lead to the discovery of next-generation pharmaceuticals with superior efficacy and safety profiles.

References

-

Al-Hadedi, A. A. M., et al. (2013). Enantiopure Trifluoromethylated β3,3-Amino Acids: Synthesis by Asymmetric Reformatsky Reaction with Stable Analogues of Trifluoromethyl N-tert-Butanesulfinylketoimines and Incorporation into α/β-Peptides. The Journal of Organic Chemistry, 78(3), 1127–1137. [Link]

-

Al-Hadedi, A. A. M., et al. (2013). Enantiopure trifluoromethylated β(3,3)-amino acids: synthesis by asymmetric Reformatsky reaction with stable analogues of trifluoromethyl N-tert-butanesulfinylketoimines and incorporation into α/β-peptides. PubMed. [Link]

-

Bégué, J.-P., et al. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. Sci-Hub. [Link]

-

Bégué, J.-P., et al. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159–2162. [Link]

-

Chaume, G., et al. (2013). Enantiopure Trifluoromethylated β3,3-Amino Acids: Synthesis by Asymmetric Reformatsky Reaction with Stable Analogues of Trifluoromethyl N-tert-Butanesulfinylketoimines and Incorporation into α/β-Peptides. The Journal of Organic Chemistry. [Link]

-

Grellepois, F., et al. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. PubMed. [Link]

-

Hernández, D., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC - PubMed Central. [Link]

- Ise, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry. A direct URL was not available in the search results.

-

Jurado-Estepa, A., et al. (2025). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC - NIH. [Link]

-

Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl R-Amino Acids. Organic Letters. [Link]

-

Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Figshare. [Link]

-

Hernández, D., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

-

Piras, M., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. PMC - NIH. [Link]

-

Piras, M., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing. [Link]

-

Liu, K., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC - NIH. [Link]

-

Jurado-Estepa, A., et al. (2025). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones†. PubMed. [Link]

-

Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Salikhov, R. R., et al. (2023). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH. [Link]

-

Slanina, T., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Zanda, M., et al. (2016). β,β-Dialkyl γ-amino γ-trifluoromethyl alcohols from trifluoromethyl (E)-aldimines by a one-pot solvent-free Mannich-type reaction and subsequent reduction. Semantic Scholar. [Link]

-

Jukič, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews (RSC Publishing). [Link]

-

Picois, N., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

- Kumar, M. V., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. A direct URL was not available in the search results.

-

Gaunt, M. J., et al. (2021). (a) Pharmaceutical compounds containing β-CF3 alkylamines; (b) Reported... ResearchGate. [Link]

-

Katagiri, T., et al. (2025). Synthesis of β-amino-α-trifluoromethyl-α-amino acids exhibiting intramolecular interaction of CF3 with NHβ. ResearchGate. [Link]

-

Wang, P., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. American Chemical Society. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]

- 6. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantiopure trifluoromethylated β(3,3)-amino acids: synthesis by asymmetric Reformatsky reaction with stable analogues of trifluoromethyl N-tert-butanesulfinylketoimines and incorporation into α/β-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sci-Hub. Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines / The Journal of Organic Chemistry, 2006 [sci-hub.box]

- 12. Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oarjbp.com [oarjbp.com]

- 14. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones† - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Chemistry: An In-depth Guide to the Boc Protecting Group

For researchers, medicinal chemists, and professionals in drug development, the precise and controlled assembly of amino acids into peptides is a foundational requirement. The success of peptide synthesis, whether in solution or on a solid phase, hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions.[1] Among these, the tert-butoxycarbonyl (Boc) group stands as a pillar of modern peptide chemistry. This guide provides an in-depth technical examination of the Boc protecting group, detailing the causality behind its application, the principles of its stability and cleavage, and its strategic role in complex peptide synthesis.

The Boc Group: A Strategic Overview

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group predominantly used for the temporary protection of the α-amino group of amino acids.[2][3] Its utility is rooted in a delicate balance: it is sufficiently robust to withstand a variety of reaction conditions, yet it can be removed with high efficiency under specific acidic conditions that, when chosen correctly, do not affect other protecting groups.[3] This characteristic is the lynchpin of the Boc/Bzl (benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS), a classical yet powerful approach.[4]

| Feature | Description |

| Chemical Structure | tert-butoxycarbonyl |

| Lability | Acid-labile[1] |

| Common Deprotection Reagent | Trifluoroacetic Acid (TFA)[4][5] |

| Primary Application | Temporary Nα-amino protection in peptide synthesis[6] |

| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[3] |

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto the N-terminus of an amino acid is a critical first step. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[7]

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid's amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7][8] This forms a transient tetrahedral intermediate. The intermediate then collapses, resulting in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[7][8] The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[8]

Caption: Mechanism of Nα-Boc protection of an amino acid.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol provides a general method for the N-Boc protection of a free amino acid.

Materials:

-

Amino Acid (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH)) (1.2 - 2.0 equiv)

Procedure:

-

Dissolution: Dissolve the amino acid in the chosen solvent. If using an aqueous system with NaOH, dissolve the amino acid in the aqueous base solution.

-

Base Addition: Add the base to the solution and stir. For reactions sensitive to temperature, it is advisable to cool the mixture in an ice bath.[7]

-

Reagent Addition: Slowly add the di-tert-butyl dicarbonate to the stirring solution.[7]

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically acidified and extracted with an organic solvent. The organic layers are then washed, dried, and concentrated in vacuo to yield the Boc-protected amino acid.

The Principle of Graduated Lability: Stability of the Boc Group

The effectiveness of the Boc group lies in its stability under a wide range of conditions, which is contrasted by its predictable cleavage under acidic conditions.[3] It is resistant to basic hydrolysis and many nucleophiles, making it compatible with a variety of reagents used in peptide synthesis.[3] This stability is crucial for the "orthogonal" protection strategy, where different protecting groups can be selectively removed without affecting others.[9][10] For instance, the Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, a cornerstone of the widely used Fmoc/tBu strategy.[5][10]

The Boc/Bzl strategy is considered semi-orthogonal because both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid.[9] However, the key is the difference in acid strength required for their cleavage. The Boc group is removed by moderate acids like TFA, while the more robust benzyl-based groups require a much stronger acid, such as hydrogen fluoride (HF), for removal.[6][11] This graduated acid lability is fundamental to the successful execution of Boc-based SPPS.[11]

The Chemistry of Boc Deprotection: Mechanism and Protocol

The removal of the Boc group is a critical step in the iterative cycle of peptide synthesis, allowing for the subsequent coupling of the next amino acid. Trifluoroacetic acid (TFA) is the reagent of choice for this purpose due to its effectiveness and volatility, which aids in its removal.[12]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a four-step process:[12][13]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[12][13]

-

Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[12][13]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[12][13]

-

Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction medium, forming a trifluoroacetate salt.[12][13]

The liberated tert-butyl cation can potentially alkylate sensitive amino acid residues, such as tryptophan and methionine.[] To prevent these side reactions, "scavengers" like anisole or thioanisole are often included in the deprotection solution.[15]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection in SPPS

This protocol outlines the Nα-Boc deprotection step within a typical Boc-SPPS workflow.

Materials:

-

Boc-protected peptide-resin

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[11]

-

Neutralization Solution: 10% Triethylamine (TEA) in DCM[16]

-

Wash Solvents: Dichloromethane (DCM), Isopropanol (IPA)[11]

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.

-

Pre-wash: Perform a brief pre-wash of the resin with the TFA/DCM solution for about 5 minutes.[11][16]

-

Deprotection: Add the TFA/DCM solution to the resin and agitate for 15-25 minutes to ensure complete removal of the Boc group.[11][16]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM and then IPA to remove residual TFA.[11]

-

Neutralization: Treat the resin with the neutralization solution for 1-2 minutes, then drain. Repeat the neutralization step to ensure the complete conversion of the N-terminal ammonium salt to the free amine.[6][16]

-

Final Washes: Wash the resin extensively with DCM to remove the excess base and its salt, preparing the peptide-resin for the subsequent coupling step.

Strategic Applications and Considerations

The Boc strategy, while considered a more "classic" method compared to the Fmoc strategy, retains significant advantages in specific applications. It is often favored for the synthesis of hydrophobic peptides or sequences prone to aggregation, as the strong acidic conditions can help disrupt secondary structures.[][17] Furthermore, Boc-protected amino acids are generally stable and easy to store for extended periods.[4]

However, the primary challenge of the Boc/Bzl strategy is the final cleavage step, which requires the use of hazardous strong acids like liquid hydrogen fluoride (HF).[17][18] This necessitates specialized equipment and handling procedures, which has led to the wider adoption of the milder Fmoc/tBu strategy for routine peptide synthesis.[5]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the arsenal of the peptide chemist. Its unique properties of stability and controlled acid-lability form the basis of a robust and versatile synthetic strategy. A thorough understanding of the mechanisms governing its introduction and removal, as well as the principles of graduated lability, empowers researchers to strategically employ Boc chemistry for the successful synthesis of complex and challenging peptides. This knowledge is fundamental to advancing drug discovery and development, where precisely engineered peptides play an increasingly vital role.

References

-

LifeTein. Basic Peptides synthesis introduction. LifeTein. Available at: [Link].

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link].

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link].

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link].

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].

-

National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link].

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link].

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].

-

Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Available at: [Link].

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link].

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link].

-

ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link].

-

Springer. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer. Available at: [Link].

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link].

-

Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. lifetein.com [lifetein.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]